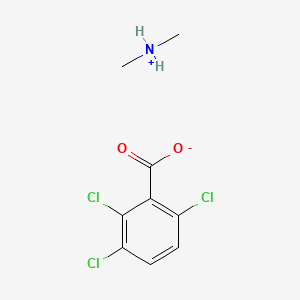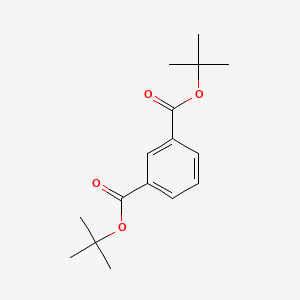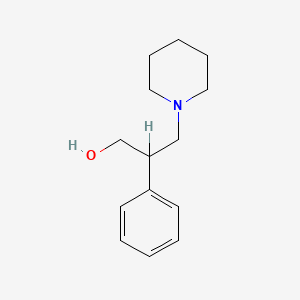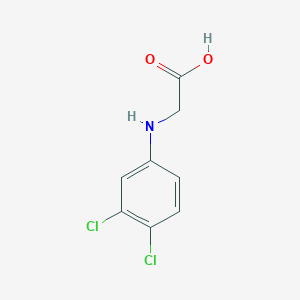
N-(3,4-dichlorophenyl)glycine
Descripción general
Descripción
“N-(3,4-dichlorophenyl)glycine” is a compound with the molecular formula C8H7Cl2NO2 . It is also known by other names such as “N-((3,4-Dichlorophenyl)phenylmethyl)glycine” and "Glycine, N-((3,4-dichlorophenyl)phenylmethyl)-" .
Synthesis Analysis
The synthesis of “N-(3,4-dichlorophenyl)glycine” involves complex chemical reactions. One of the methods involves the use of a Glycine Schiff Base Ni(II) Complex . The synthesis process is quite intricate and requires a deep understanding of organic chemistry .Molecular Structure Analysis
The molecular structure of “N-(3,4-dichlorophenyl)glycine” is quite complex. It has a molecular weight of 310.2 g/mol and a monoisotopic mass of 309.032349 Da .Chemical Reactions Analysis
The chemical reactions involving “N-(3,4-dichlorophenyl)glycine” are complex and require a deep understanding of organic chemistry. The compound can undergo various chemical reactions, including Michael addition reactions .Physical And Chemical Properties Analysis
“N-(3,4-dichlorophenyl)glycine” has several physical and chemical properties. It has a molecular weight of 310.2 g/mol and a monoisotopic mass of 309.032349 Da . Other properties such as its density, boiling point, vapour pressure, and enthalpy of vaporization can be found in the referenced source .Aplicaciones Científicas De Investigación
Glyphosate Tolerance in Soybean
N-(3,4-dichlorophenyl)glycine is a derivative of glyphosate, an active ingredient in certain herbicides. Research has been conducted on developing glyphosate-tolerant soybean lines, such as line 40-3-2, through the expression of a bacterial enzyme from Agrobacterium sp. strain CP4. This line shows high tolerance to glyphosate without visual injury, even after high application rates under field conditions (Padgette et al., 1995).
Herbicide Transport and Environmental Impact
Studies on the transport of herbicides like glyphosate [N-(phosphonomethyl)-glycine] through field lysimeters have been conducted to understand their environmental impact. The findings suggest that even strongly sorbed chemicals can move quickly to groundwater due to preferential flow, which could have implications for glyphosate's environmental behavior (Malone et al., 2004).
Metabolism of Linuron in Plants
The metabolism of linuron, a derivative of 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea, in various plants like corn, soybean, and crabgrass has been examined. The research indicates that linuron enters these plants through nutrient solution and undergoes metabolic transformations, leading to the presence of “bound” linuron which accounted for a significant portion of the herbicide absorbed (Nashed & Ilnicki, 1970).
Glycine Derivatives in Anticonvulsant Research
N-(benzyloxycarbonyl)glycine, a derivative, has been studied for its anticonvulsant properties. It showed superior seizure antagonization compared to glycine and exhibited potent anticonvulsant activity in various seizure models. Such studies are significant for the development of new therapeutic agents (Geurts et al., 1998).
Role in Plant Abiotic Stress Resistance
Glycine betaine (GB) and proline, derivatives of glycine, play significant roles in plant responses to environmental stresses like drought, salinity, and extreme temperatures. Research suggests positive effects on enzyme and membrane integrity and osmotic adjustment in plants under stress conditions (Ashraf & Foolad, 2007).
Glycine Metabolism in Obesity and Metabolic Diseases
The role of glycine in metabolism, particularly in obesity and metabolic diseases, has been a focus of research. Glycine is required for various metabolic pathways, and its deficiency in conditions like obesity and type 2 diabetes has been observed. This highlights the potential of glycine supplementation in these disorders (Alves et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(3,4-dichlorophenyl)glycine is a compound that primarily targets the glycine receptors in the central nervous system . These receptors play a crucial role in the functioning of inhibitory glycine receptor channels .
Mode of Action
The compound interacts with its targets by inhibiting the amplitude and altering the kinetics of the glycine-activated current . This interaction results in changes in the rise time, desensitization, and deactivation of the glycine-activated current .
Biochemical Pathways
It’s worth noting that the compound is related to propanil, an anilide herbicide . Propanil’s mode of action is via the inhibition of the Hill reaction in photosynthetic electron transfer (photosystem II [PSII]) . This might provide some insight into the biochemical pathways potentially affected by N-(3,4-dichlorophenyl)glycine.
Result of Action
A related compound, a galantamine peptide ester, was found to inhibit cell growth rate of cultured 3t3 mouse embryonic fibroblast cells . This might suggest potential cytotoxic activity of N-(3,4-dichlorophenyl)glycine.
Action Environment
For instance, the persistence of propanil, a related compound, in soil and aquatic environments is of environmental concern .
Propiedades
IUPAC Name |
2-(3,4-dichloroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWWOXQXCLAUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325847 | |
| Record name | N-(3,4-dichlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)glycine | |
CAS RN |
65051-17-4 | |
| Record name | 65051-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4-dichlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

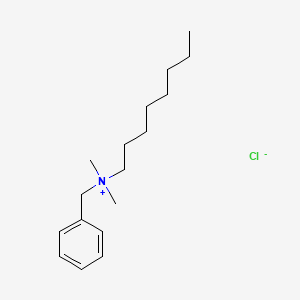

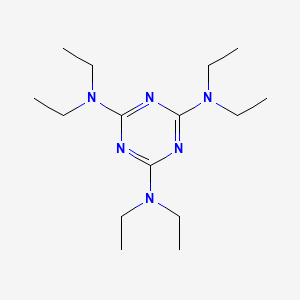
![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)
